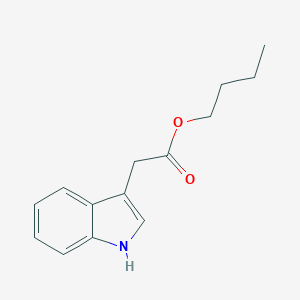
Butyl 1H-indole-3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 1H-indole-3-acetate is a synthetic compound that belongs to the class of indole derivatives. It is a potent and selective agonist of the G protein-coupled receptor GPR55. This receptor is involved in various physiological processes, including pain perception, inflammation, and cancer cell proliferation. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用機序
Butyl 1H-indole-3-acetate acts as an agonist of the GPR55 receptor. This receptor is expressed in various tissues, including the brain, immune cells, and cancer cells. Activation of the receptor has been shown to modulate various cellular processes, including inflammation, pain perception, and cancer cell proliferation. The exact mechanism of action of the compound is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
生化学的および生理学的効果
Butyl 1H-indole-3-acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. The compound has also been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Additionally, the compound has been shown to modulate various cellular processes, including cell migration and invasion.
実験室実験の利点と制限
Butyl 1H-indole-3-acetate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is commercially available. It is also highly selective for the GPR55 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on Butyl 1H-indole-3-acetate. One potential area of research is the development of more potent and selective agonists of the GPR55 receptor. This could lead to the development of more effective therapies for diseases that involve this receptor. Another potential area of research is the study of the compound in combination with other drugs or therapies. This could lead to the development of more effective treatments for various diseases, including cancer. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in humans.
合成法
Butyl 1H-indole-3-acetate can be synthesized using various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aminoketone in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
科学的研究の応用
Butyl 1H-indole-3-acetate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been studied in various animal models of inflammation, pain, and cancer, and has shown promising results. It has also been studied in vitro for its effects on various cellular processes, including cell proliferation, apoptosis, and migration.
特性
CAS番号 |
17429-10-6 |
|---|---|
製品名 |
Butyl 1H-indole-3-acetate |
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
butyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-3-8-17-14(16)9-11-10-15-13-7-5-4-6-12(11)13/h4-7,10,15H,2-3,8-9H2,1H3 |
InChIキー |
GRFMAWCPVKWLFE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
正規SMILES |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
その他のCAS番号 |
17429-10-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



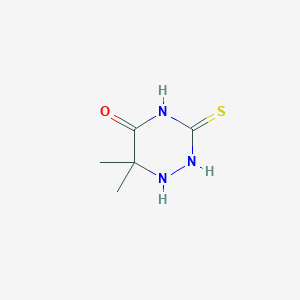
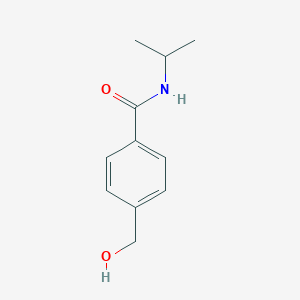
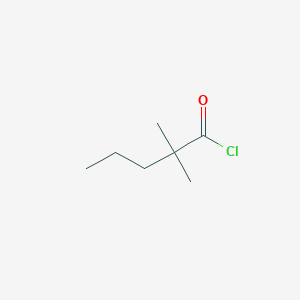
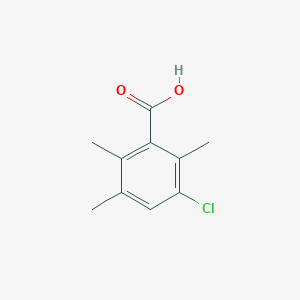
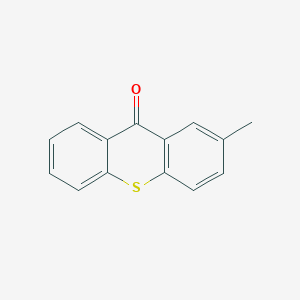
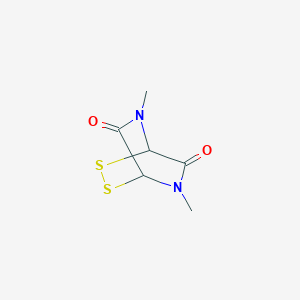
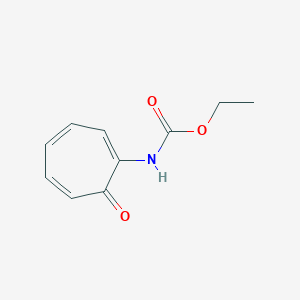
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
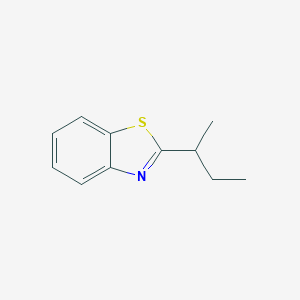
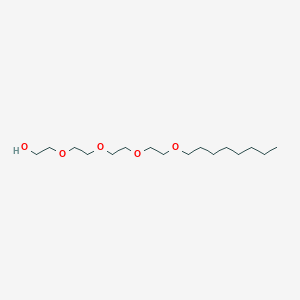
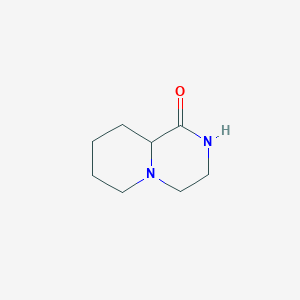
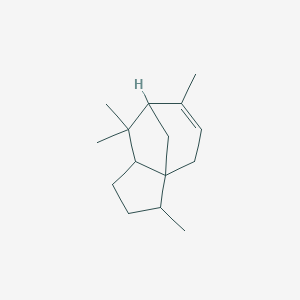
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)